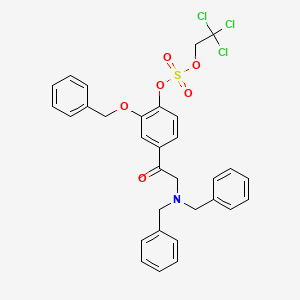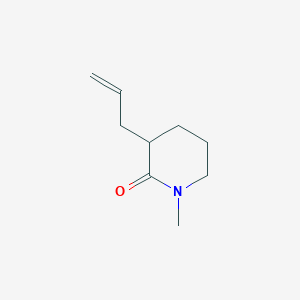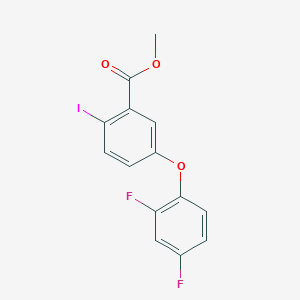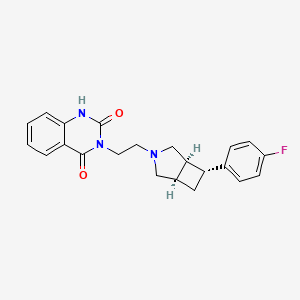
3-(Methylsulfinyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Methylsulfinyl)propanamide is an organic compound with the molecular formula C4H9NO2S It is characterized by the presence of a sulfinyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylsulfinyl)propanamide can be achieved through several methods. One common approach involves the reaction of bis(methylsulfonyl)methane with sodium hydride in tetrahydrofuran (THF) at 0°C, followed by the addition of 2-bromoacetamide . This method yields the desired compound with high purity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity, and the process is scaled up using industrial reactors and purification techniques such as flash chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(Methylsulfinyl)propanamide undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone group using oxidizing agents such as hydrogen peroxide.
Reduction: The sulfinyl group can be reduced to a sulfide group using reducing agents like lithium aluminum hydride.
Substitution: The amide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 3-(Methylsulfonyl)propanamide.
Reduction: 3-(Methylthio)propanamide.
Substitution: Various substituted amides or thioamides depending on the nucleophile used.
Scientific Research Applications
3-(Methylsulfinyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of 3-(Methylsulfinyl)propanamide involves its interaction with specific molecular targets and pathways. The sulfinyl group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, the amide group can form hydrogen bonds with biological molecules, affecting their structure and function.
Comparison with Similar Compounds
Similar Compounds
3-(Methylsulfonyl)propanamide: Similar structure but with a sulfone group instead of a sulfinyl group.
3-(Methylthio)propanamide: Contains a sulfide group instead of a sulfinyl group.
N-(2-chlorobenzyl)-2-methyl-2-(methylsulfinyl)propanamide: A derivative with additional substituents on the amide group.
Uniqueness
3-(Methylsulfinyl)propanamide is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C4H9NO2S |
|---|---|
Molecular Weight |
135.19 g/mol |
IUPAC Name |
3-methylsulfinylpropanamide |
InChI |
InChI=1S/C4H9NO2S/c1-8(7)3-2-4(5)6/h2-3H2,1H3,(H2,5,6) |
InChI Key |
DUDILWQIGVONEB-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)CCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-benzyl-4,7-Diazaspiro[2.5]octan-8-one](/img/structure/B13862554.png)
![Spiro[2.5]octan-6-yl methanesulfonate](/img/structure/B13862573.png)
![3-[[3-(Trifluoromethyl)phenyl]methyl]pyrrolidine;hydrochloride](/img/structure/B13862580.png)
![(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino](1,2,3,4,5-13C5)pentanedioic acid](/img/structure/B13862584.png)
![ethyl [11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] carbonate](/img/structure/B13862588.png)







